5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine
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Overview
Description
5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a nitro group at the 5-position and a p-tolyl group at the N4 position
Scientific Research Applications
5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine typically involves the nitration of N4-(p-tolyl)pyrimidine-4,6-diamine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the nitration process to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or under acidic conditions.
Major Products Formed
Reduction: 5-amino-N4-(p-tolyl)pyrimidine-4,6-diamine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 5-nitro-N4-(m-tolyl)pyrimidine-4,6-diamine
- 5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine
Comparison
Compared to similar compounds, 5-nitro-N4-(p-tolyl)pyrimidine-4,6-diamine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
4-N-(4-methylphenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-7-2-4-8(5-3-7)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTLHXVWIBQMFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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